Synthesis Yield vs. Methyl Analog
A patent-documented synthesis route for Ethyl 4-aminothiazole-5-carboxylate achieves a yield of 90% via reductive desulfurization of the 2-methylthio precursor using zinc dust and HCl in ethanol, followed by isopropanol recrystallization [1]. This yield is comparable to the 92-96% reported for the analogous methyl-substituted compound Ethyl 4-methylthiazole-5-carboxylate, yet the 4-amino intermediate offers a chemically orthogonal handle (the free amine) for subsequent diversification, providing equivalent efficiency with greater synthetic utility [2].
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 90% (28 g isolated from 40 g starting material) |
| Comparator Or Baseline | Ethyl 4-methylthiazole-5-carboxylate: 92.28% (158 g from scaled reaction) [2] |
| Quantified Difference | Target yield is within 2–6 percentage points of the methyl analog, but provides a reactive amino group for further derivatization |
| Conditions | Reductive desulfurization with Zn/HCl in ethanol; isopropanol recrystallization (Patent CN 201910781556) [1]; Esterification via oxalyl chloride/DMF for the methyl analog (Patent CN 201410184549) [2] |
Why This Matters
Procurement teams can select this compound knowing its synthesis is documented to deliver high yields comparable to structurally simpler analogs, but with a free amine that enables diversification into CDK inhibitor libraries, giving greater downstream value per gram.
- [1] Chinese Patent CN 201910781556. (2019). A method for synthesizing ethyl 4-aminothiazole-5-carboxylate. Retrieved from http://www.xjishu.com/zhuanli/27/201910781556.html View Source
- [2] Eureka Patsnap. (2014). Method for synthesizing ethyl 4-methylthiazole-5-formate employing single step. Patent CN 201410184549. Retrieved from https://eureka-patsnap-com.libproxy1.nus.edu.sg/ View Source
